[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.4 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
[®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- [®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-propionic acid
- [®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-butyric acid
Uniqueness
[®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to its specific structural features, such as the cyclopropyl-amino group and the benzyloxycarbonyl protection. These features confer distinct chemical and biological properties, making it valuable for research and development .
Properties
IUPAC Name |
2-[(3R)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPOMGCPALDCQA-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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